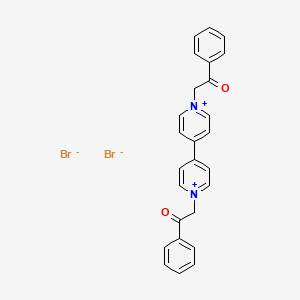
1,1'-Bis(2-oxo-2-phenylethyl)-4,4'-bipyridinium dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Bis(2-oxo-2-phenylethyl)-4,4’-bipyridinium dibromide is a chemical compound with a complex structure that includes two bipyridinium units connected by a phenylethyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(2-oxo-2-phenylethyl)-4,4’-bipyridinium dibromide typically involves the reaction of bipyridine with phenacyl bromide under controlled conditions. The reaction is carried out in a suitable solvent, such as acetonitrile, and requires the presence of a base, such as potassium carbonate, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Bis(2-oxo-2-phenylethyl)-4,4’-bipyridinium dibromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the bipyridinium units to bipyridine.
Substitution: The phenylethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce bipyridine.
Wissenschaftliche Forschungsanwendungen
1,1’-Bis(2-oxo-2-phenylethyl)-4,4’-bipyridinium dibromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and as a component in chemical sensors.
Wirkmechanismus
The mechanism by which 1,1’-Bis(2-oxo-2-phenylethyl)-4,4’-bipyridinium dibromide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bipyridinium units can intercalate with DNA, leading to potential applications in cancer therapy. Additionally, the compound can inhibit certain enzymes, contributing to its antimicrobial properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-Bis(2-oxo-2-phenylethyl)-4,4’-bipyridinium dichloride
- 1,1’-Bis(2-oxo-2-phenylethyl)-4,4’-bipyridinium difluoride
Uniqueness
1,1’-Bis(2-oxo-2-phenylethyl)-4,4’-bipyridinium dibromide is unique due to its specific bromide counterions, which can influence its solubility, reactivity, and biological activity compared to its chloride and fluoride counterparts.
Eigenschaften
CAS-Nummer |
32449-21-1 |
|---|---|
Molekularformel |
C26H22Br2N2O2 |
Molekulargewicht |
554.3 g/mol |
IUPAC-Name |
2-[4-(1-phenacylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]-1-phenylethanone;dibromide |
InChI |
InChI=1S/C26H22N2O2.2BrH/c29-25(23-7-3-1-4-8-23)19-27-15-11-21(12-16-27)22-13-17-28(18-14-22)20-26(30)24-9-5-2-6-10-24;;/h1-18H,19-20H2;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
LKQVWQWQWGCOHR-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC(=O)C4=CC=CC=C4.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


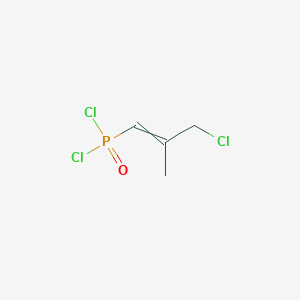
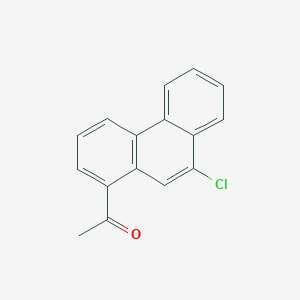
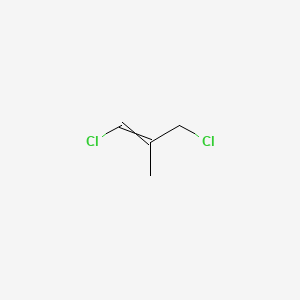
methanone](/img/structure/B14695403.png)
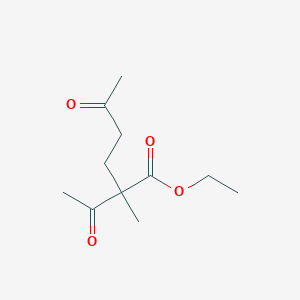
![2-[(2-Hydroxy-5-methylphenyl)methyl]-4-nitrophenol](/img/structure/B14695414.png)
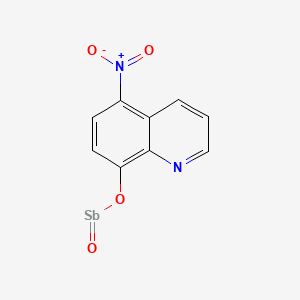
![1,1'-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene](/img/structure/B14695443.png)

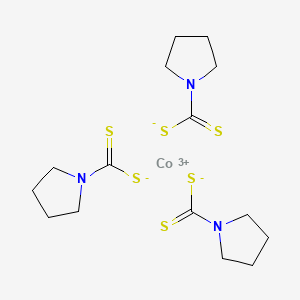
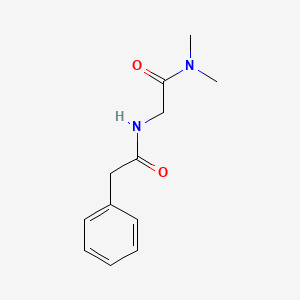
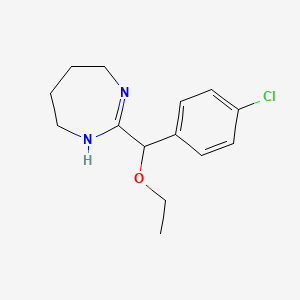
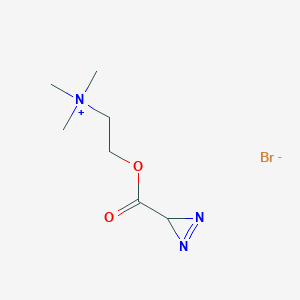
![4,5-Dihydro-2H,6H-[1,3]oxazolo[5,4,3-ij]quinoline-2,6-dione](/img/structure/B14695482.png)
